2-(4-Pentylidenecyclohexyl)acetic acid
Overview
Description
2-(4-Pentylidenecyclohexyl)acetic acid is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Cyclic γ-Aminobutyric Acid Analogues : The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives, which are cyclic γ-aminobutyric acid analogues, has been explored. A key step in this process is the intermolecular [2+2]-photocycloaddition, highlighting the compound's role in complex chemical reactions (Petz, Allmendinger, Mayer, & Wanner, 2019).
Cyclodimerization Reactions : The compound has been involved in cyclodimerization reactions, offering insights into its reactivity and potential applications in the synthesis of complex molecules (Nesvadba, Rzadek, & Rist, 2001).
Inhibitory Action Against Influenza Virus Sialidases : Derivatives of this compound have shown inhibitory action against influenza A sialidase, indicating potential therapeutic applications (Kerrigan, Pritchard, Smith, & Stoodley, 2001).
Antimicrobial Evaluation : Novel thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for antimicrobial activities, suggesting the compound's utility in developing new antimicrobials (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Synthesis of Hexahydroindoles : The compound has been used in the synthesis of hexahydroindoles, which are important intermediates for various alkaloid syntheses (Juma, Adeel, Villinger, & Langer, 2008).
Molecular Structure and Crystallography
- Molecular Structure Studies : The molecular structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid has been studied, providing valuable data for the understanding of similar compounds (Wani, Gupta, Kant, Aravinda, & Rai, 2013).
Pharmaceutical and Biomedical Research
Synthesis of Trans-Cyclohexyldiethylenetriaminepenta-Acetic Acids : These acids have been synthesized for labeling monoclonal antibodies with the bismuth-212 α-particle emitter, indicating a potential role in targeted cancer therapy (Brechbiel & Gansow, 1992).
Catalytic Inhibition of Human Topoisomerases : Acetyl-boswellic acids, derived from similar compounds, have been found to inhibit human topoisomerases I and IIalpha, suggesting a potential for cancer treatment (Syrovets, Büchele, Gedig, Slupsky, & Simmet, 2000).
Properties
IUPAC Name |
2-(4-pentylidenecyclohexyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h5,12H,2-4,6-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQVXSSEKMCHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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